

cost-benefit analysis of different synthetic routes to 5-Nitropyridine-2,3-diamine

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Compound of Interest

Compound Name: *5-Nitropyridine-2,3-diamine*

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A Comparative Guide to the Synthetic Routes of 5-Nitropyridine-2,3-diamine

For Researchers, Scientists, and Drug Development Professionals

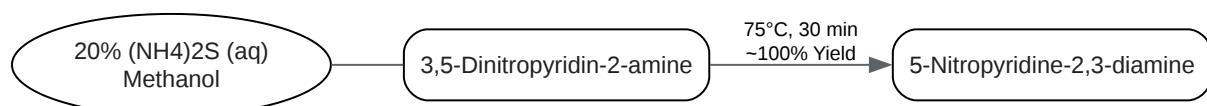
This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to **5-Nitropyridine-2,3-diamine**, a key intermediate in pharmaceutical development. The comparison focuses on quantitative data, detailed experimental protocols, and safety and environmental considerations to aid in the selection of the most efficient and sustainable synthetic strategy.

At a Glance: Comparison of Synthetic Routes

Parameter	Route 1: From 3,5-Dinitropyridin-2-amine	Route 2: From 2-Chloro-3,5-dinitropyridine
Starting Material	3,5-Dinitropyridin-2-amine	2-Chloro-3,5-dinitropyridine
Key Reagents	Methanol, 20% Aqueous Ammonium Sulfide	Aqueous Ammonium Hydroxide, Aqueous Ammonium Sulfide, Methanol
Overall Yield	~100% ^[1]	~71% (multi-step) ^[1]
Reaction Steps	One	Two
Reaction Time	~30 minutes at 75°C ^[1]	Step 1: 15 min at RT; Step 2: 30 min heating ^[1]
Estimated Cost	Moderate	Moderate to High
Safety Concerns	Use of toxic and flammable ammonium sulfide. ^{[2][3]}	Use of corrosive ammonium hydroxide and toxic, flammable ammonium sulfide. ^{[2][3][4][5]}
Environmental Impact	Generation of sulfur-containing waste.	Generation of ammonia and sulfur-containing waste.

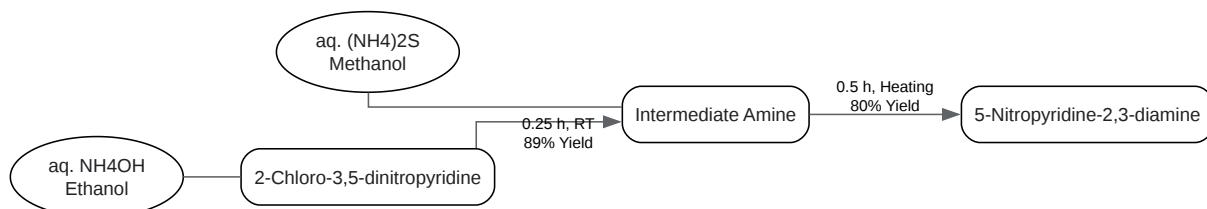
Visualizing the Synthetic Pathways

The following diagrams illustrate the two synthetic routes for producing **5-Nitropyridine-2,3-diamine**.



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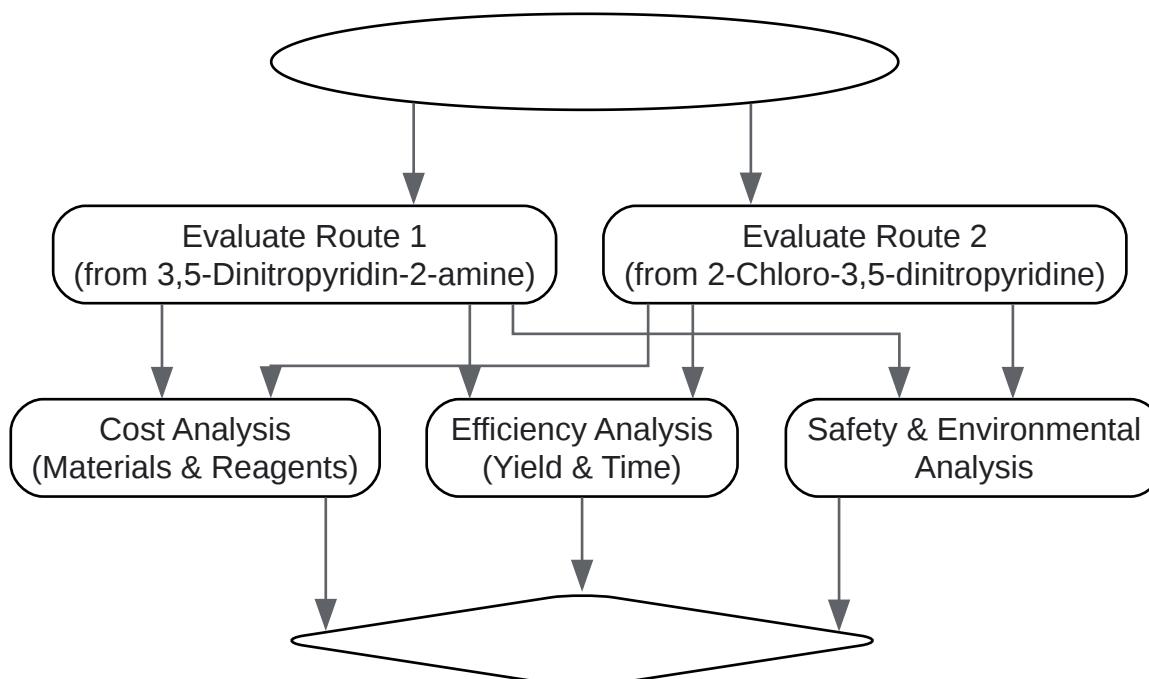
Caption: Synthetic Route 1 from 3,5-Dinitropyridin-2-amine.

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Caption: Synthetic Route 2 from 2-Chloro-3,5-dinitropyridine.

Cost-Benefit Analysis Workflow

A logical workflow for selecting the optimal synthetic route is presented below.

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Caption: Decision workflow for synthetic route selection.

Experimental Protocols

Route 1: Synthesis from 3,5-Dinitropyridin-2-amine

This one-step synthesis offers a high yield and a straightforward procedure.

Materials:

- 3,5-Dinitropyridin-2-amine
- Methanol
- 20% aqueous ammonium sulfide solution

Procedure:

- Suspend 3,5-Dinitropyridin-2-amine (1.0 eq) in methanol.
- Slowly add 20% aqueous ammonium sulfide solution (5.0 eq) to the suspension.
- Heat the reaction mixture to 75°C and maintain this temperature for 30 minutes.
- Allow the mixture to cool to room temperature and then further cool in an ice bath to facilitate precipitation.
- Collect the precipitate by filtration to obtain **5-Nitropyridine-2,3-diamine**.[\[1\]](#)

Route 2: Synthesis from 2-Chloro-3,5-dinitropyridine

This two-step synthesis involves an initial amination followed by a selective reduction.

Step 1: Amination of 2-Chloro-3,5-dinitropyridine

Materials:

- 2-Chloro-3,5-dinitropyridine
- Aqueous ammonium hydroxide
- Ethanol

Procedure:

- Dissolve 2-Chloro-3,5-dinitropyridine in ethanol.
- Add aqueous ammonium hydroxide and stir the mixture at room temperature for 15 minutes.
- Isolate the intermediate product. The reported yield for this step is 89%.[\[1\]](#)

Step 2: Selective Reduction**Materials:**

- Intermediate from Step 1
- Aqueous ammonium sulfide
- Methanol

Procedure:

- Suspend the intermediate from the previous step in methanol.
- Add aqueous ammonium sulfide solution.
- Heat the mixture for 30 minutes.
- Isolate the final product, **5-Nitropyridine-2,3-diamine**. The reported yield for this step is 80%.[\[1\]](#)

Detailed Cost Analysis

Chemical	Supplier Example & Price	Cost per Gram (USD)
Route 1: Starting Material		
3,5-Dinitropyridin-2-amine	Inquire with suppliers	Estimated similar to 2-Chloro-3,5-dinitropyridine
Route 2: Starting Material		
2-Chloro-3,5-dinitropyridine	Ivy Fine Chemicals: \$304.20 / 25g	\$12.17
Reagents (Both Routes)		
20% Ammonium Sulfide (aq)	Thermo Fisher Scientific: \$63.65 / 100mL	~\$0.64 / mL
Ammonium Hydroxide (28-30%)	Fisher Scientific: \$571.00 / 15 gal	~\$0.01 / mL
	Business Analytic: ~	~
Methanol	0.33 – 0 . 33 –	0.00033 – 0 . 00033 –
	0.66 / kg (bulk)	0.00066

Note: Prices are for estimation purposes and may vary based on supplier, purity, and quantity.

Safety and Environmental Considerations

Chemical Hazards:

- 3,5-Dinitropyridin-2-amine & 2-Chloro-3,5-dinitropyridine: These are nitroaromatic compounds and should be handled with care as they are potentially explosive and toxic. Standard personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[\[1\]](#)
- Ammonium Sulfide Solution: This solution is toxic, flammable, and corrosive.[\[2\]](#)[\[3\]](#) It releases toxic and flammable hydrogen sulfide gas upon contact with acids and can cause severe skin and eye burns.[\[2\]](#)[\[3\]](#) All manipulations should be performed in a well-ventilated fume hood.

- Ammonium Hydroxide: This is a corrosive solution that can cause severe skin and eye damage.^{[4][5]} It should be handled in a well-ventilated area, and appropriate PPE must be worn.

Waste Disposal and Environmental Impact:

- Route 1: The primary waste stream will contain methanol and residual ammonium sulfide. Ammonium sulfide is harmful to aquatic life.^[3] Proper neutralization of the sulfide to sulfate, for example, with hydrogen peroxide, is recommended before disposal.
- Route 2: This route generates waste containing methanol, ethanol, ammonium hydroxide, and ammonium sulfide. The presence of both ammonia and sulfide in the waste stream requires careful handling and disposal. Ammonium hydroxide is also toxic to aquatic life.^[4] Neutralization of both acidic and basic components and oxidation of sulfide are necessary for environmentally responsible disposal.

Conclusion

Route 1 offers a significant advantage in terms of its high yield and single-step process, which simplifies the experimental procedure and reduces overall reaction time. The primary drawback is the use of a significant amount of toxic and flammable ammonium sulfide.

Route 2, while having a lower overall yield due to its two-step nature, may be considered if the starting material, 2-Chloro-3,5-dinitropyridine, is more readily available or cost-effective. However, it involves the use of both corrosive ammonium hydroxide and toxic ammonium sulfide, increasing the complexity of handling and waste disposal.

For large-scale synthesis, the efficiency and high yield of Route 1 make it a more attractive option, provided that appropriate safety measures for handling ammonium sulfide are strictly implemented. For smaller-scale laboratory synthesis, the choice may depend on the availability and cost of the starting materials. A thorough risk assessment should be conducted before selecting either route.

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